

TiSi₂ phase diagram and formation energy

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Compound of Interest

Compound Name: Titanium disilicide

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An In-depth Technical Guide to the **Titanium Disilicide** (TiSi₂) Phase Diagram and Formation Energy

Introduction

Titanium disilicide (TiSi₂) is a refractory metal silicide that has garnered significant attention in the microelectronics industry. Its primary application is as a contact and interconnect material in integrated circuits, largely due to its low electrical resistivity, high thermal stability, and excellent compatibility with silicon-based device fabrication processes. The formation and stability of TiSi₂ are governed by the complex phase relationships within the Titanium-Silicon (Ti-Si) binary system.

This technical guide provides a comprehensive overview of the TiSi₂ phase diagram, with a particular focus on the formation, properties, and energetics of its two principal polymorphs: the metastable C49 phase and the stable C54 phase. We present quantitative data in structured tables, detail the experimental and computational protocols used for its characterization, and provide visualizations of key processes to offer a thorough resource for researchers and scientists in materials science and semiconductor technology.

The Ti-Si Phase System and TiSi₂ Formation

The reaction between a thin titanium film and a silicon substrate is a solid-state diffusion process that results in the formation of several titanium silicide compounds, including TiSi₂, TiSi, Ti₅Si₄, and Ti₅Si₃. The formation of the desired TiSi₂ phase for microelectronic applications follows a well-defined, temperature-dependent sequence.

Initially, upon annealing at temperatures below 450°C, an amorphous, intermixed layer of Ti-Si forms at the interface. As the temperature is increased to within the 450°C to 650°C range, the first crystalline phase to nucleate is the metastable C49-TiSi₂.^[1] This phase is characterized by a high electrical resistivity. A subsequent annealing step at higher temperatures, typically above 650°C, is required to induce the polymorphic transformation from the C49 phase to the thermodynamically stable C54-TiSi₂ phase.^[1] This C54 phase is the desired material for electronic applications due to its significantly lower electrical resistivity.^[2]



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Figure 1: Temperature-dependent phase evolution of **Titanium Disilicide**.

Quantitative Data

Crystallographic and Electrical Properties

The C49 and C54 phases of TiSi₂ both have orthorhombic crystal structures but differ in their atomic arrangement and unit cell, leading to distinct physical properties. The C54 phase possesses a more symmetrical, face-centered orthorhombic structure, which contributes to its lower electrical resistivity compared to the base-centered orthorhombic C49 phase.^[1]

Property	C49-TiSi ₂ (Metastable)	C54-TiSi ₂ (Stable)
Crystal Structure	Base-Centered Orthorhombic	Face-Centered Orthorhombic
Space Group	Cmcm	Fddd
Lattice Parameters	a=0.355 nm, b=1.376 nm, c=0.351 nm ^[1]	a=0.827 nm, b=0.480 nm, c=0.855 nm ^[1]
Thin Film Resistivity	60 - 70 μΩ·cm ^[1]	12 - 24 μΩ·cm ^[1]
Formation Temperature	450 - 650°C ^[1]	Forms from C49 at > 650°C ^[1]

Table 1: Comparison of crystallographic and electrical properties of C49 and C54 TiSi₂ phases.

Energetics of Formation

The stability and transformation kinetics of TiSi₂ phases are dictated by their thermodynamic formation energies and the kinetic activation energy barriers. The enthalpy of formation (ΔH_f) indicates the thermodynamic stability of a compound, while the activation energy (E_a) represents the kinetic barrier to its formation or transformation.

Parameter	Phase / Process	Value	Method
Enthalpy of Formation (ΔH_f)	Ti + a-Si \rightarrow C49-TiSi ₂	-62 ± 5 kJ/mol[3][4]	Experimental (DSC)
Ti + c-Si \rightarrow C54-TiSi ₂	-56 ± 5 kJ/mol (estimated)[3][4]	Experimental (DSC)	
TiSi ₂ (unspecified)	-171 ± 11 kJ/mol[5]	Survey of Bulk Data	
Activation Energy (E_a) of Formation	C49-TiSi ₂	1.65 - 2.1 eV[6][7]	Experimental (in-situ R)
C54-TiSi ₂	3.3 - 3.8 eV[6][7]	Experimental (in-situ R)	
Activation Energy (E_a) of Transformation	C49 \rightarrow C54	5.6 - 5.7 eV[2][8]	Experimental (in-situ R)

Table 2: Thermodynamic and kinetic energy values for TiSi₂ formation and transformation. Note the discrepancy in enthalpy values, which may arise from differences between thin-film and bulk sample measurements.

Experimental and Computational Protocols

Experimental Determination of Phase Formation and Energetics

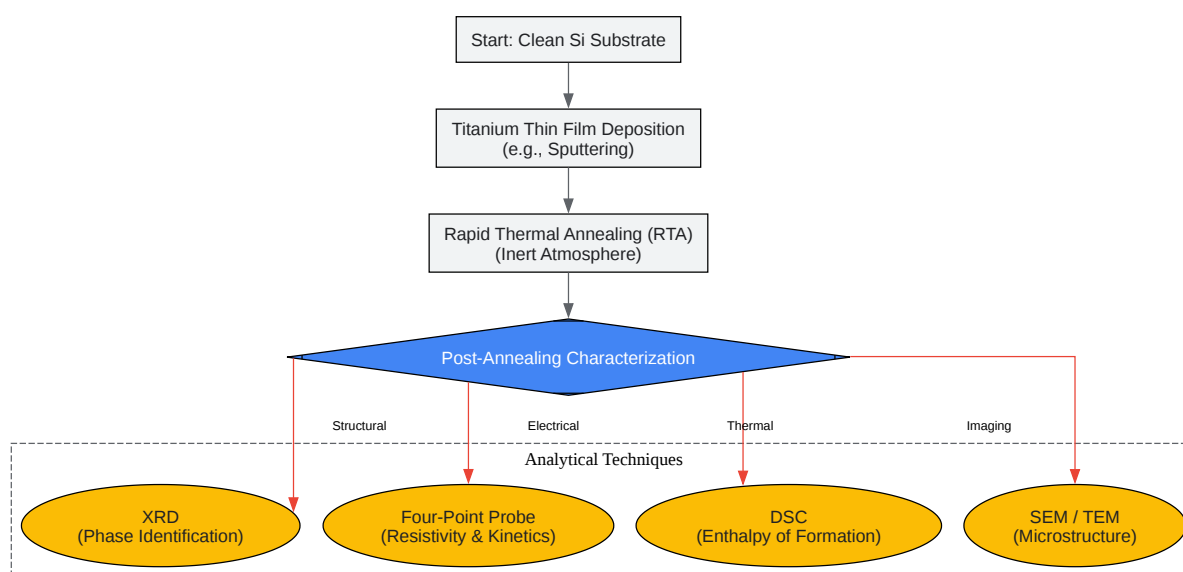
The characterization of the TiSi₂ phase diagram and the measurement of its formation energetics rely on a suite of well-established materials science techniques. The typical

workflow involves sample preparation, controlled thermal processing, and subsequent analysis.

Methodology:

- **Substrate Preparation:** Single crystal silicon wafers, often with a (100) orientation, are cleaned using standard chemical procedures to remove native oxide and organic contaminants.
- **Thin Film Deposition:** A thin film of high-purity titanium (e.g., 30-100 nm) is deposited onto the silicon substrate. This is commonly performed using physical vapor deposition (PVD) techniques such as sputtering or electron-beam evaporation in a high-vacuum environment to prevent oxidation.
- **Thermal Annealing:** The Ti/Si samples are subjected to thermal annealing to induce the solid-state reaction. Rapid Thermal Annealing (RTA) is widely used as it provides precise temperature control and short processing times. The annealing is typically performed in an inert atmosphere (e.g., N₂ or Ar) at temperatures ranging from 400°C to 900°C.
- **Characterization:**
 - **Phase Identification:** X-Ray Diffraction (XRD) is the primary technique used to identify the crystalline phases present after annealing. The diffraction pattern provides unambiguous identification of the C49 and C54 structures.
 - **Kinetics and Resistivity:** In-situ resistance measurements, often using a four-point probe setup, monitor the change in sheet resistance of the film during annealing. The sharp drops in resistance correspond to the formation of the C49 and subsequently the C54 phases, allowing for the determination of transformation temperatures and activation energies.^[7]
 - **Energetics:** Differential Scanning Calorimetry (DSC) is used to measure the heat flow from the sample during a controlled temperature ramp. Exothermic peaks in the DSC thermogram correspond to the formation of silicide phases, and the integrated area of these peaks allows for the calculation of the enthalpy of formation (ΔH_f).^[3]
 - **Microstructure:** Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface morphology and cross-sectional

microstructure of the resulting silicide films.



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Figure 2: Experimental workflow for TiSi_2 phase analysis.

First-Principles Calculation of Formation Energy

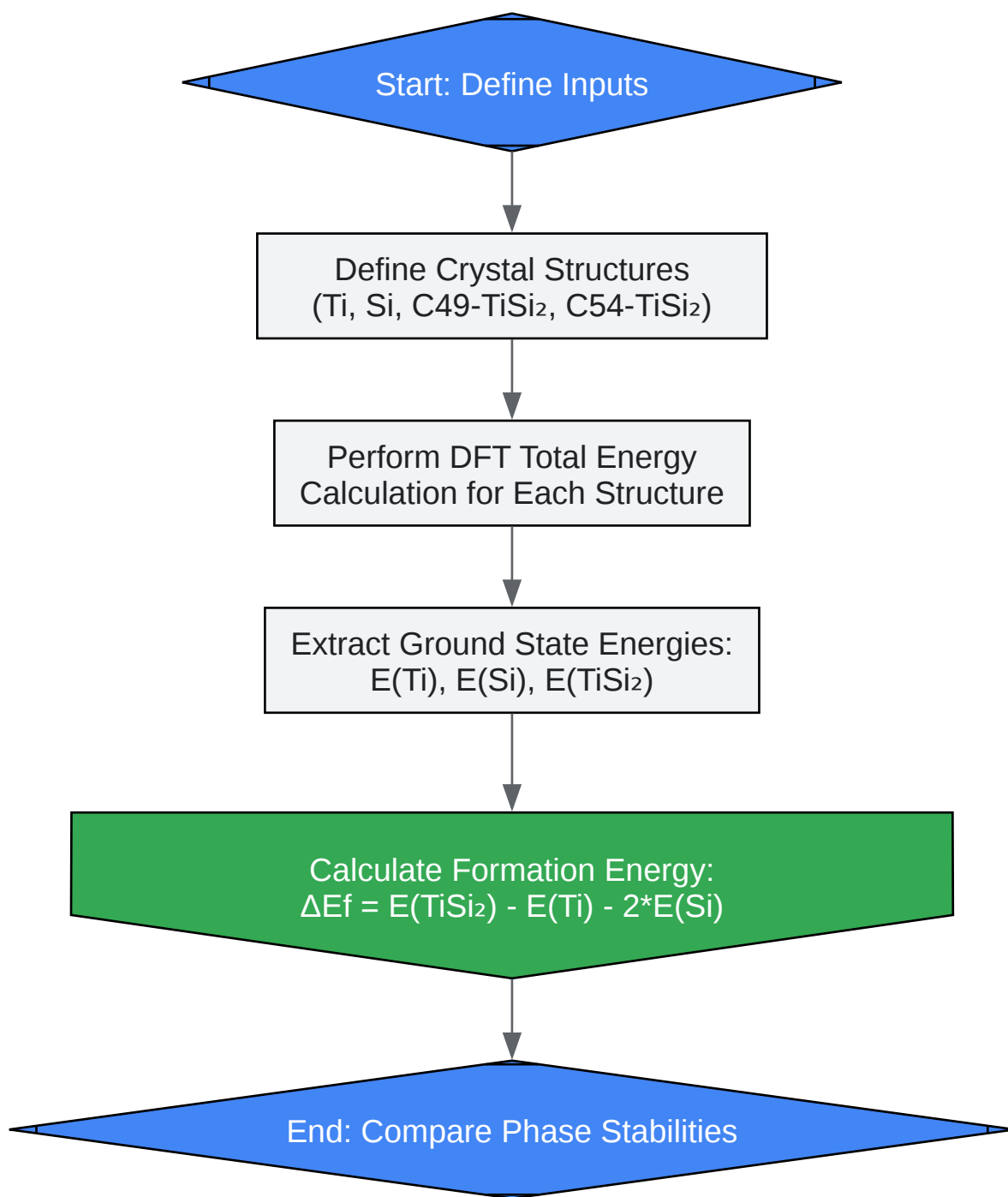
First-principles calculations, based on Density Functional Theory (DFT), provide a powerful computational method to determine the formation energy of materials from fundamental quantum mechanics. This approach allows for the prediction of thermodynamic stability without experimental input.

Methodology:

- **Define Crystal Structures:** The first step is to define the atomic crystal structures for the constituent elements and the final compound. This includes the hexagonal close-packed (hcp) structure for α -Ti, the diamond cubic structure for Si, and the specific orthorhombic structures for C49-TiSi₂ and C54-TiSi₂.
- **Total Energy Calculation:** A DFT calculation is performed for each of these structures. The calculation solves the Kohn-Sham equations self-consistently to determine the ground-state electronic configuration and the corresponding total energy (E_{total}) of the system.
- **Calculate Formation Energy:** The formation energy (ΔE_f), which is the theoretical equivalent of the enthalpy of formation at 0 K, is calculated by subtracting the total energies of the constituent elements from the total energy of the compound, normalized per formula unit. The equation is:

$$\Delta E_f (\text{TiSi}_2) = E_{\text{total}}(\text{TiSi}_2) - E_{\text{total}}(\text{Ti}) - 2 * E_{\text{total}}(\text{Si})$$

A negative formation energy indicates that the compound is thermodynamically stable with respect to its constituent elements. By comparing the calculated formation energies of C49-TiSi₂ and C54-TiSi₂, one can computationally confirm that C54 is the more stable polymorph (i.e., it will have a more negative formation energy).



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Figure 3: Workflow for first-principles (DFT) calculation of formation energy.

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